molecular formula C7H7Cl2N B13013443 2,3-Dichloro-6-ethylpyridine

2,3-Dichloro-6-ethylpyridine

Cat. No.: B13013443
M. Wt: 176.04 g/mol
InChI Key: JOFBQZKANSNNKO-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-ethylpyridine is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and an ethyl group at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-ethylpyridine typically involves the chlorination of 6-ethylpyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters ensures high selectivity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-ethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in piperidine derivatives.

Scientific Research Applications

2,3-Dichloro-6-ethylpyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-ethylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context of its use and the specific targets involved.

Comparison with Similar Compounds

    2,3-Dichloropyridine: Lacks the ethyl group, making it less hydrophobic.

    2,6-Dichloro-3-methylpyridine: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.

    2,3,5-Trichloropyridine: Has an additional chlorine atom, increasing its electron-withdrawing effects.

Uniqueness: 2,3-Dichloro-6-ethylpyridine is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic applications and a subject of interest in scientific research.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2,3-dichloro-6-ethylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3

InChI Key

JOFBQZKANSNNKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)Cl)Cl

Origin of Product

United States

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